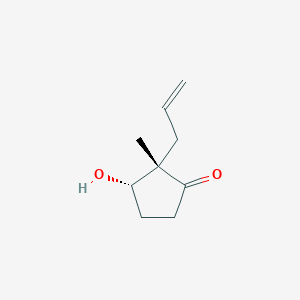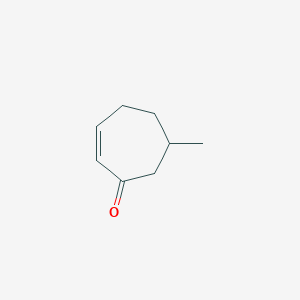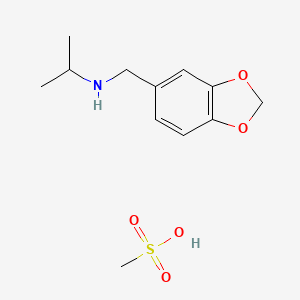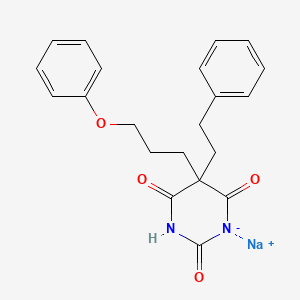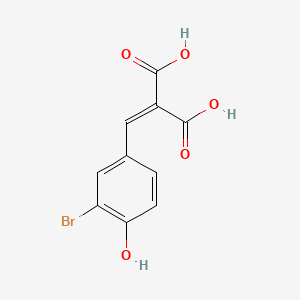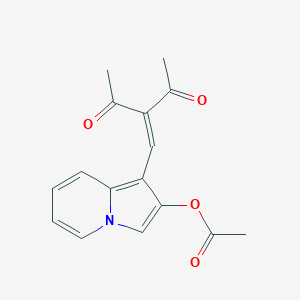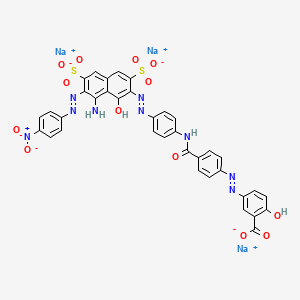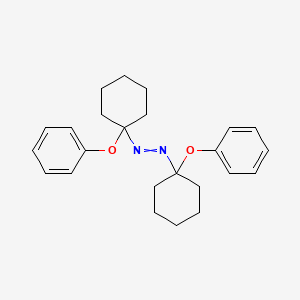
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is a quaternary ammonium compound with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-3-biphenyl with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral molecule.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of neutral biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with different halides or hydroxyl groups.
Scientific Research Applications
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the biphenyl structure may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopentyl)trimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.
(3-Bromopropyl)trimethylammonium bromide: Similar structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.
Uniqueness
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is unique due to its biphenyl structure, which imparts specific chemical and biological properties not found in other quaternary ammonium compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
67011-24-9 |
|---|---|
Molecular Formula |
C15H18BrNO |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
(3-hydroxy-5-phenylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,3)14-9-13(10-15(17)11-14)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H |
InChI Key |
IWMCAECVHOOACG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


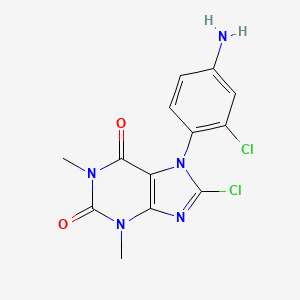
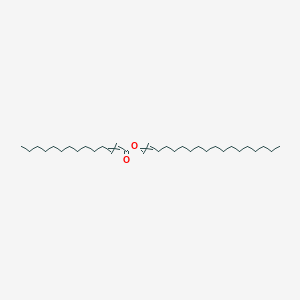
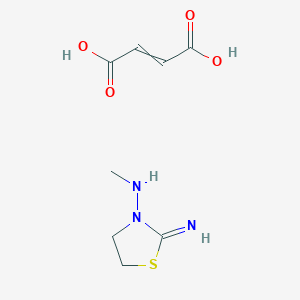
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
